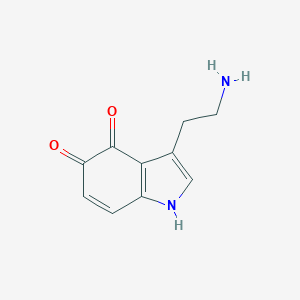
Tryptamine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptamine-4,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity and Neuroprotection
Tryptamine-4,5-dione has been implicated as a potential neurotoxin due to its ability to inhibit tryptophan hydroxylase (TPH), an enzyme crucial for serotonin synthesis. The irreversible inactivation of TPH by T-4,5-D suggests a mechanism by which this compound may contribute to serotonergic neurodegeneration, particularly in conditions like methamphetamine use and cerebral ischemia-reperfusion injury .
Table 1: Effects of this compound on Neurotransmitter Systems
Cancer Research
Recent studies have highlighted the potential of T-4,5-D derivatives in cancer treatment. A study demonstrated that tryptamine-piperazine-2,5-dione conjugates exhibited significant growth inhibition of pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM), indicating their potential as anticancer agents . This discovery paves the way for further exploration of tryptamine derivatives in oncology.
Table 2: Anticancer Activity of Tryptamine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 6h | AsPC-1 | 6 ± 0.85 | Selective inhibition |
| 6h | HPAC | Not specified | Non-cytotoxic to normal cells |
Metabolic Implications
This compound is formed as a metabolite through the oxidation of serotonin by reactive species such as superoxide and nitric oxide. This metabolic pathway raises concerns about its role in neurodegenerative diseases, particularly Alzheimer's disease, where aberrant oxidations may lead to neuronal damage .
Table 3: Metabolic Pathways Involving this compound
| Process | Outcome | Reference |
|---|---|---|
| Oxidation of Serotonin | Formation of T-4,5-D | |
| Interaction with Glutathione | Formation of glutathionyl conjugates |
Antimigraine Properties
Tryptamine derivatives have historically been linked to antimigraine treatments due to their action on serotonin receptors. The structural similarities between T-4,5-D and established antimigraine drugs suggest potential therapeutic applications in this area .
Inflammatory Conditions
Recent findings indicate that T-4,5-D levels are elevated in inflammatory conditions such as colitis, suggesting a role in inflammatory responses mediated by neutrophil activity . This could position T-4,5-D as a biomarker or therapeutic target for managing inflammation.
特性
CAS番号 |
108560-71-0 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12H,3-4,11H2 |
InChIキー |
IEEQBAOIHWUWBM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C2=C1NC=C2CCN |
正規SMILES |
C1=CC(=O)C(=O)C2=C1NC=C2CCN |
Key on ui other cas no. |
108560-71-0 |
同義語 |
4,5-diketotryptamine tryptamine-4,5-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















